Tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate
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Overview
Description
Tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate is an organic compound with the molecular formula C13H18F2NO2 This compound is of interest due to its unique structural features, which include a tert-butyl ester group, an amino group, and two fluorine atoms attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, tert-butyl acetoacetate, and difluoromethylamine.
Key Reactions:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmosphere to prevent side reactions and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the development of fluorinated amino acids and peptides for studying protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as increased hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate involves its interaction with molecular targets through its functional groups:
Amino Group: Can form hydrogen bonds and ionic interactions with biological molecules.
Fluorine Atoms: Enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes.
Ester Group: Can undergo hydrolysis to release the active amino acid or peptide, which then exerts its biological effects.
Comparison with Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxyl group instead of fluorine atoms.
tert-Butyl (3S)-3-amino-3-phenylpropanoate: Similar structure but without the difluoromethyl group.
Uniqueness:
Fluorine Atoms: The presence of two fluorine atoms in tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate makes it unique compared to similar compounds. Fluorine atoms enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Versatility: The compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
tert-butyl 3-amino-2,2-difluoro-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-12(2,3)18-11(17)13(14,15)10(16)9-7-5-4-6-8-9/h4-8,10H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDMNIQBWPDCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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